Quetiapine Impurity 3

Übersicht

Beschreibung

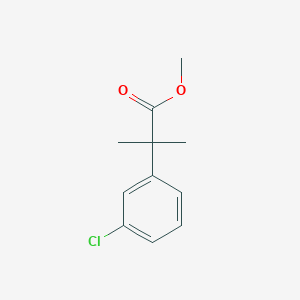

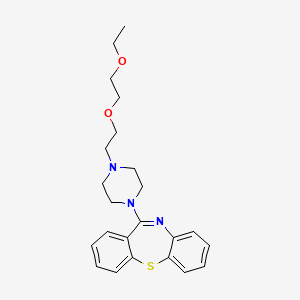

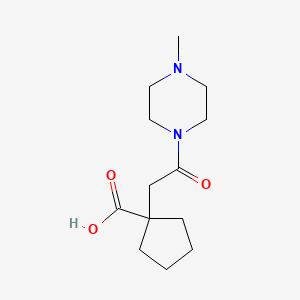

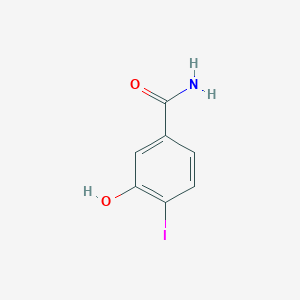

Quetiapine Impurity 3 is an impurity of Quetiapine . Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The molecular formula of this compound is C23H29N3O2S and its molecular weight is 411.57 .

Molecular Structure Analysis

The IUPAC name of this compound is 6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine . The InChI and SMILES strings provide a textual representation of the molecule structure .Wissenschaftliche Forschungsanwendungen

Characterization of Quetiapine Impurities

Quetiapine, an active pharmaceutical ingredient (API) used in the treatment of psychiatric conditions, undergoes rigorous impurity profiling to ensure drug safety and efficacy. Impurity profiling, including that of Quetiapine Impurity 3, is crucial in drug development. Techniques such as hyphenated LC-MS/MS have been employed for the multidimensional evaluation of impurity profiles of quetiapine. These techniques allow for the separation, identification, and characterization of impurities arising from synthesis and degradation processes, highlighting the importance of understanding impurity profiles in ensuring the quality of pharmaceutical products (Stolarczyk & Kutner, 2010).

Analytical Methods for Impurity Detection

The development of analytical methods for the identification and quantification of quetiapine impurities, including Impurity 3, is a significant area of research. High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are among the techniques refined for this purpose. These methods aim to achieve specific, precise, and accurate detection of impurities at trace levels, facilitating the monitoring and control of these substances in the final pharmaceutical product (Miniyar et al., 2019).

Wirkmechanismus

Target of Action

Ethyl Quetiapine Fumarate Salt, also known as 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine or Quetiapine Impurity 3, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

The compound acts as an antagonist at these receptors This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors affects various biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, modulate synaptic transmission, and alter neuronal firing rates . The exact downstream effects can vary depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetics of Ethyl Quetiapine Fumarate Salt involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved . The mean terminal half-life of the compound is approximately 7 hours . The drug is approximately 83% bound to plasma proteins over the complete therapeutic plasma concentration range .

Result of Action

The molecular and cellular effects of Ethyl Quetiapine Fumarate Salt’s action include changes in neurotransmitter release, alterations in neuronal firing rates, and potential effects on neuronal survival . These changes can lead to improvements in the symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Quetiapine Fumarate Salt. For instance, factors such as the patient’s overall health status, co-administration with other drugs, and genetic variations in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

Ethyl Quetiapine Fumarate Salt interacts with various enzymes and proteins in the body. It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in its transformation . This interaction with the cytochrome P450 system is crucial for the drug’s bioavailability and therapeutic effects .

Cellular Effects

Ethyl Quetiapine Fumarate Salt has significant effects on various types of cells and cellular processes. It has been shown to have dose-dependent clinical efficacy, with different effects observed at different doses . At low doses, it has hypnotic and sedative effects attributable to histamine 1-receptor blockade. With midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade .

Molecular Mechanism

The molecular mechanism of action of Ethyl Quetiapine Fumarate Salt is complex and involves multiple pathways. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has notable antagonistic actions at histamine receptors that probably contribute to their sedative effects .

Temporal Effects in Laboratory Settings

The effects of Ethyl Quetiapine Fumarate Salt change over time in laboratory settings. The half-life of the parent compound is approximately 7 hours, and the time to peak plasma concentration is 1–2 hours for the immediate-release formulation

Dosage Effects in Animal Models

In animal models, the effects of Ethyl Quetiapine Fumarate Salt vary with different dosages. The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of Ethyl Quetiapine Fumarate Salt was found to be 20 mg.kg-1 and 100 mg.kg-1, respectively . This indicates that the compound’s effects are dose-dependent and can vary significantly at different doses.

Metabolic Pathways

Ethyl Quetiapine Fumarate Salt is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system, predominantly by CYP3A4 and CYP2D6 . These enzymes play a crucial role in the drug’s transformation and ultimately its therapeutic effects.

Transport and Distribution

The transport and distribution of Ethyl Quetiapine Fumarate Salt within cells and tissues are complex processes. The volume of distribution of Ethyl Quetiapine Fumarate Salt is 10±4 L per kg . This suggests that the compound is widely distributed throughout the body.

Eigenschaften

IUPAC Name |

6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYXAAPCZDAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)

![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)